molecular formula C15H22Br2N2 B13732858 Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide CAS No. 4353-42-8

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide

Cat. No.: B13732858
CAS No.: 4353-42-8
M. Wt: 390.16 g/mol
InChI Key: DFSBPMGFJCFTFQ-UHFFFAOYSA-L
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Description

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various scientific research applications. This compound is characterized by its ability to inhibit bacterial growth by binding to DNA gyrase, making it a valuable tool in microbiology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(trimethylammonio)propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving bacterial inhibition and DNA binding.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug development.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The primary mechanism of action of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide involves binding to DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth. This mechanism makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide
  • Pyridinium, 2-(3-(trimethylammonio)propyl)-, dibromide
  • Quinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide

Uniqueness

Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific binding affinity to DNA gyrase, which is not as pronounced in similar compounds. This specificity enhances its effectiveness as an antimicrobial agent and makes it a valuable tool in scientific research .

Properties

CAS No.

4353-42-8

Molecular Formula

C15H22Br2N2

Molecular Weight

390.16 g/mol

IUPAC Name

3-isoquinolin-2-ium-2-ylpropyl(trimethyl)azanium;dibromide

InChI

InChI=1S/C15H22N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

DFSBPMGFJCFTFQ-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-]

Origin of Product

United States

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